molecular formula C12H18N2O3 B1378717 tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate CAS No. 1461704-90-4

tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate

Cat. No. B1378717
M. Wt: 238.28 g/mol
InChI Key: JCZLCXYKZSVOOM-UHFFFAOYSA-N
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Description

“tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate” is a chemical compound with the CAS Number: 1461704-90-4 . It has a molecular weight of 238.29 and its IUPAC name is tert-butyl (5-cyclopropyl-3-methylisoxazol-4-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O3/c1-7-9(10(17-14-7)8-5-6-8)13-11(15)16-12(2,3)4/h8H,5-6H2,1-4H3,(H,13,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a predicted density of 1.199±0.06 g/cm3 and a predicted boiling point of 290.6±40.0 °C .

Scientific Research Applications

Isomorphous Crystal Structures and Bonding Interactions

The isomorphous crystal structures of derivatives of tert-butyl carbamates, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, demonstrate the existence of simultaneous hydrogen and halogen bonds on the carbonyl group. These molecular linkages are important for understanding the structural properties of this class of compounds (Baillargeon et al., 2017).

Synthetic Applications

Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate is used in various synthetic applications. For example, it has been involved in the preparation and Diels–Alder reaction of 2-amido substituted furans, showing its versatility in organic synthesis (Padwa et al., 2003).

Intramolecular Cyclopropanation

The compound has been utilized in enantioselective intramolecular cyclopropanation reactions. This process, catalyzed by chiral dirhodium(II) catalysts, produces products with good yields and high enantiomeric excesses, highlighting its potential in asymmetric synthesis (Doyle et al., 1994).

Structural and Crystallographic Analysis

Another important application is in structural and crystallographic studies. For instance, carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate have been synthesized and characterized, providing insights into molecular interactions and crystal packing, which are crucial in materials science and molecular engineering (Das et al., 2016).

Intermediates in Enantioselective Synthesis

The compound serves as an important intermediate in the enantioselective synthesis of other molecules. For example, it has been used in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in the preparation of complex bioorganic molecules (Ober et al., 2004).

Synthesis of Spirocyclopropanated Analogues

It also plays a role in the synthesis of spirocyclopropanated analogues of insecticides and fungicides, indicating its importance in agricultural chemistry (Brackmann et al., 2005).

properties

IUPAC Name

tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-7-9(10(17-14-7)8-5-6-8)13-11(15)16-12(2,3)4/h8H,5-6H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLCXYKZSVOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)(C)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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